N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features both benzoselenadiazole and benzothiadiazole moieties. These structures are known for their unique electronic properties, making the compound of interest in various scientific fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoselenadiazole and benzothiadiazole intermediates. These intermediates are then coupled through amide bond formation.
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Preparation of Benzoselenadiazole Intermediate
Starting Material: 1,2-diaminobenzene
Reagents: Selenium dioxide, acetic acid
Conditions: Reflux in acetic acid
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Preparation of Benzothiadiazole Intermediate
Reagents: Sulfur dioxide, acetic acid
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Coupling Reaction
Reagents: Benzoselenadiazole intermediate, benzothiadiazole intermediate, coupling agents (e.g., EDC, DCC)
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild temperatures, aqueous or organic solvents
Products: Oxidized derivatives with modified electronic properties
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
Products: Reduced derivatives with altered functional groups
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives with different functional groups
Scientific Research Applications
N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
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Materials Science
- Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
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Medicinal Chemistry
- Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
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Biology
- Studied for its role in modulating biological pathways and its potential use in bioimaging.
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Industry
- Potential applications in the development of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can modulate electronic properties and biological pathways through its unique structure. The exact molecular targets and pathways depend on the specific application, such as binding to DNA in medicinal chemistry or interacting with electronic materials in materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2,1,3-benzoselenadiazole-5-carboxamide
- N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-4-carboxamide
Uniqueness
N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the presence of both benzoselenadiazole and benzothiadiazole moieties, which confer distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic modulation.
Properties
Molecular Formula |
C13H7N5OSSe |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H7N5OSSe/c19-13(7-1-3-9-11(5-7)16-20-15-9)14-8-2-4-10-12(6-8)18-21-17-10/h1-6H,(H,14,19) |
InChI Key |
HFVKYXDDNFSEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=N[Se]N=C4C=C3 |
Origin of Product |
United States |
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